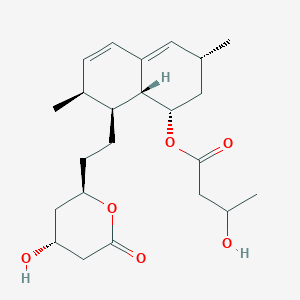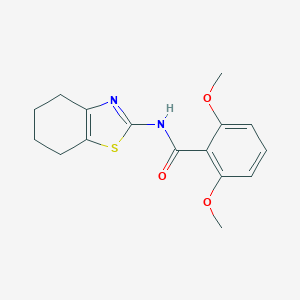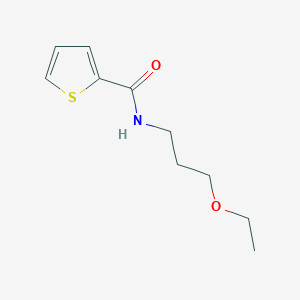
Monacolin-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monacolin-M is a natural statin that is found in red yeast rice. It is a potent inhibitor of HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol biosynthesis. This compound has been extensively studied for its cholesterol-lowering properties and has been shown to be effective in reducing LDL cholesterol levels in humans.
Wirkmechanismus
Monacolin-M works by inhibiting HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, which in turn leads to a reduction in LDL cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of cholesterol in the liver, which leads to a reduction in LDL cholesterol levels. It also increases the expression of LDL receptors on the surface of liver cells, which enhances the uptake of LDL cholesterol from the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using monacolin-M in lab experiments include its potency and specificity as an inhibitor of HMG-CoA reductase. It is also a natural compound, which makes it more attractive for use in dietary supplements. The limitations of using this compound in lab experiments include its variability in purity and potency, which can affect the consistency of experimental results.
Zukünftige Richtungen
There are several future directions for research on monacolin-M. One area of interest is the potential use of this compound in the treatment of other lipid disorders, such as hypertriglyceridemia. Another area of interest is the development of more potent and specific inhibitors of HMG-CoA reductase, which could have greater therapeutic potential. Finally, there is a need for further research on the safety and efficacy of this compound as a dietary supplement.
Synthesemethoden
Monacolin-M is synthesized by the fermentation of red yeast rice with the fungus Monascus purpureus. The process involves the growth of the fungus on rice, which produces a red pigment as well as various secondary metabolites, including monacolins.
Wissenschaftliche Forschungsanwendungen
Monacolin-M has been extensively studied for its cholesterol-lowering properties. It has been shown to be effective in reducing LDL cholesterol levels in humans, and is therefore used as a dietary supplement for the treatment of hypercholesterolemia.
Eigenschaften
CAS-Nummer |
106909-04-0 |
|---|---|
Molekularformel |
C22H17N5O3S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C23H34O6/c1-13-8-16-5-4-14(2)19(7-6-18-11-17(25)12-22(27)28-18)23(16)20(9-13)29-21(26)10-15(3)24/h4-5,8,13-15,17-20,23-25H,6-7,9-12H2,1-3H3/t13-,14-,15?,17+,18+,19-,20-,23-/m0/s1 |
InChI-Schlüssel |
ICHHXFCJBZGEMY-IIAHBEPISA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)CC(C)O |
SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O |
Kanonische SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O |
Synonyme |
monacolin M monacolin-M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216491.png)
![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216500.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B216502.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216504.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B216506.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216507.png)
![N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B216510.png)